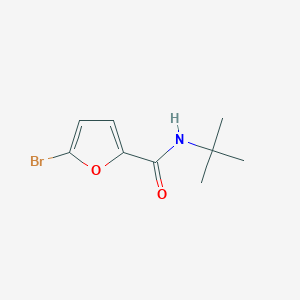
2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Vue d'ensemble
Description
2-(3-Fluoro-5-methoxyphenyl)acetonitrile, also known as FMPA, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless liquid with a low boiling point and a low toxicity, making it an ideal choice for a range of experiments. FMPA is a versatile compound that is used in a variety of chemical reactions, and its unique properties make it an important component of many laboratory experiments.
Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Bioactive Molecules
2-(3-Fluoro-5-methoxyphenyl)acetonitrile serves as a versatile intermediate in the synthesis of various bioactive molecules. Its incorporation into larger structures is crucial for the development of new pharmaceuticals, particularly in the realm of antiviral, anticancer, and anti-inflammatory agents. The fluorine atom’s presence often enhances the biological activity and metabolic stability of these compounds .
Material Science: Creation of Fluorinated Polymers
This compound is used in the creation of fluorinated polymers due to its ability to introduce fluorine atoms into polymeric chains. These polymers exhibit exceptional chemical resistance, thermal stability, and unique dielectric properties, making them suitable for high-performance applications in aerospace, electronics, and coatings.
Agrochemical Research: Synthesis of Pesticides
The compound’s reactivity is exploited in agrochemical research for the synthesis of novel pesticides. Its ability to undergo various chemical transformations allows for the creation of compounds that can target specific pests or weeds without harming crops or the environment.
Analytical Chemistry: Chromatographic Standards
2-(3-Fluoro-5-methoxyphenyl)acetonitrile can be used as a standard in chromatographic analyses due to its well-defined physical and chemical properties. It helps in the calibration of equipment and the quantification of similar compounds in complex mixtures .
Chemical Synthesis: Green Chemistry Applications
The compound is involved in green chemistry applications where it’s used as a building block for synthesizing other chemicals through environmentally friendly processes. Its reactivity under mild conditions aligns with the principles of green chemistry, aiming to reduce waste and avoid the use of hazardous reagents.
Propriétés
IUPAC Name |
2-(3-fluoro-5-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYCYRCMXIAREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650441 | |
| Record name | (3-Fluoro-5-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoro-5-methoxyphenyl)acetonitrile | |
CAS RN |
914637-31-3 | |
| Record name | (3-Fluoro-5-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)




![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)
![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)

